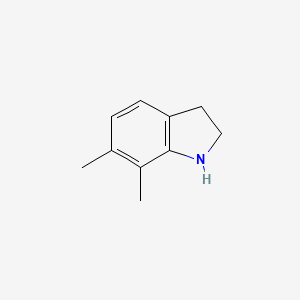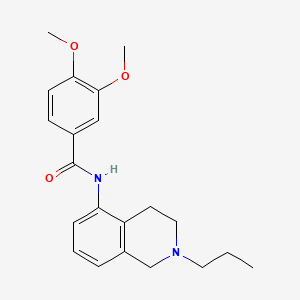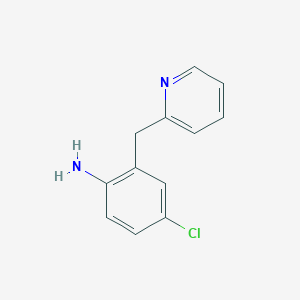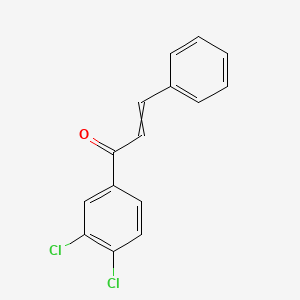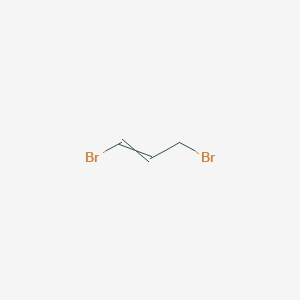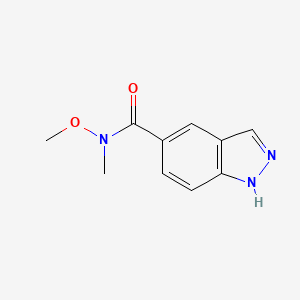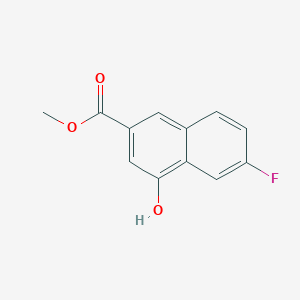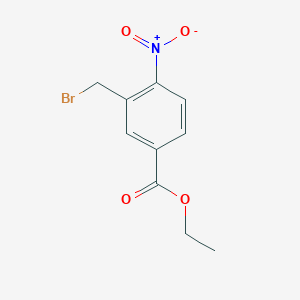
3-Bromomethyl-4-nitro-benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromomethyl-4-nitro-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The resulting 3-Bromomethyl-4-nitro-benzoic acid is then esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromomethyl-4-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Reduction: 3-Aminomethyl-4-nitro-benzoic acid ethyl ester.
Hydrolysis: 3-Bromomethyl-4-nitro-benzoic acid and ethanol.
Applications De Recherche Scientifique
3-Bromomethyl-4-nitro-benzoic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other redox reactions. These interactions can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
3-Nitrobenzoic acid ethyl ester: Lacks the bromomethyl group.
4-Nitrobenzoic acid ethyl ester: Lacks both the bromomethyl and the specific substitution pattern on the benzene ring.
Uniqueness
The presence of both the bromomethyl and nitro groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10BrNO4 |
|---|---|
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
ethyl 3-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-9(12(14)15)8(5-7)6-11/h3-5H,2,6H2,1H3 |
Clé InChI |
BFFPOZXXOFIIQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


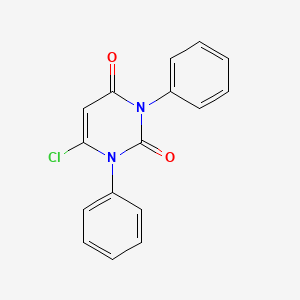
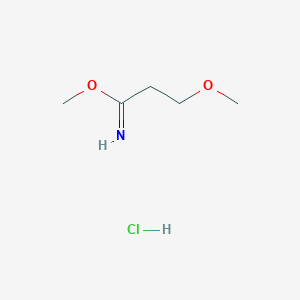

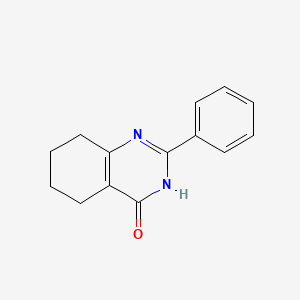
![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)
